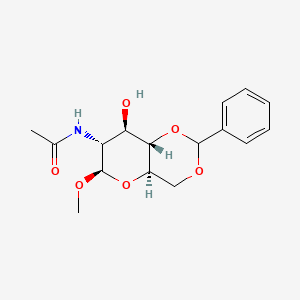

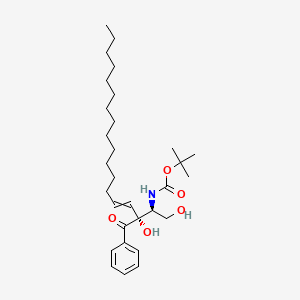

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules involving tert-butoxycarbonylamino groups and benzoyl moieties has been explored through various methodologies. For example, the enantioselective synthesis of benzyl compounds using iodolactamization as a key step demonstrates the potential approach to synthesizing complex molecules similar to the target compound (Campbell et al., 2009). Moreover, a stereocontrolled synthesis from L-phenylalanine illustrates another approach for constructing molecules with specific stereochemistry (Nadin et al., 2001).

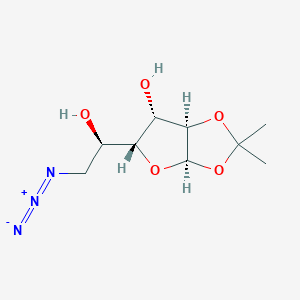

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic techniques and crystallography. For instance, X-ray single-crystal structures provide insight into the arrangement and conformation of molecules, aiding in the understanding of their molecular structure (Huang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds can be inferred from studies on N-tert-butyl-N'-substituted-benzoyl derivatives, revealing information on larvicidal activities and potential reactivity patterns (Huang et al., 2011).

Aplicaciones Científicas De Investigación

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) is a pivotal strategy in asymmetric organic synthesis, offering an alternative to enzymatic methods. This approach is significant for the resolution of racemic mixtures into enantiomerically pure compounds, utilizing chiral catalysts for high enantioselectivity and yield. The process has broad applicability across various compound types, including alcohols, epoxides, and carbonyl derivatives, showcasing the potential utility of complex molecules like "(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol" in catalysis and asymmetric synthesis (Pellissier, 2011).

Environmental Science and Technology

In the realm of environmental science, research focuses on the degradation, fate, and ecotoxicity of chemical compounds, including their potential for causing water pollution and endocrine interference. Studies on related compounds have led to insights into their environmental behaviors, degradation pathways, and impacts on human health and ecosystems, highlighting the importance of understanding complex molecules for environmental protection and public health (Liu & Mabury, 2020; Olaniyan et al., 2020).

Polymer Chemistry

The development of plastic scintillators and other polymer-based technologies often involves complex organic molecules. Research in this area examines the scintillation properties and stability of polymers, aiming to enhance their performance for applications in radiation detection, medical diagnostics, and other fields. Such studies underscore the role of advanced organic compounds in the innovation of new materials and technologies (Salimgareeva & Kolesov, 2005).

Biotechnology and Bioengineering

The microbial production of biologically relevant diols, such as 1,3-propanediol and 2,3-butanediol, is another area where complex organic molecules find application. These processes involve the optimization of fermentation and downstream processing for the efficient production and purification of valuable biochemicals, highlighting the intersection of organic chemistry with biotechnology and industrial microbiology (Xiu & Zeng, 2008).

Mecanismo De Acción

Target of Action

The compound “(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol” is structurally based on sphingosine . Sphingosine and its derivatives are the major bases of the sphingolipids in mammals . The primary targets of sphingosine include various proteins such as genome polyproteins and glycolipid transfer proteins .

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For example, it may inhibit or enhance the activity of these proteins, leading to alterations in cellular processes .

Biochemical Pathways

The compound is involved in the sphingolipid signaling pathway . Sphingolipids serve as both intracellular and intercellular messengers and as regulatory molecules that play essential roles in signal transduction, inflammation, angiogenesis, and metabolic disorders .

Pharmacokinetics

Like other sphingolipids, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(35,27(33)25-21-18-17-19-22-25)26(24-32)31-28(34)36-29(2,3)4/h17-23,26,32,35H,5-16,24H2,1-4H3,(H,31,34)/t26-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSQVKYPKAVNOM-FREGXXQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@@]([C@H](CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

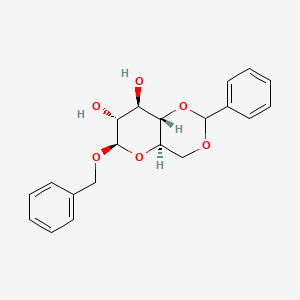

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)